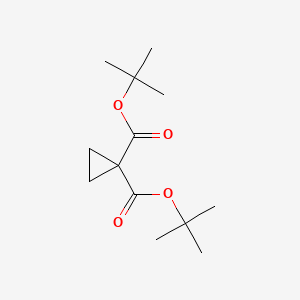

Di tert butyl cyclopropane-1,1-dicarboxylate

Description

Di-tert-butyl cyclopropane-1,1-dicarboxylate is a cyclopropane derivative featuring two tert-butoxycarbonyl groups at the 1,1-positions of the cyclopropane ring. This compound belongs to the broader class of cyclopropane-1,1-dicarboxylates, which are widely used as intermediates in organic synthesis, particularly in pharmaceuticals (e.g., Ketorolac and Montelukast) and coordination chemistry .

Structure

3D Structure

Properties

Molecular Formula |

C13H22O4 |

|---|---|

Molecular Weight |

242.31 g/mol |

IUPAC Name |

ditert-butyl cyclopropane-1,1-dicarboxylate |

InChI |

InChI=1S/C13H22O4/c1-11(2,3)16-9(14)13(7-8-13)10(15)17-12(4,5)6/h7-8H2,1-6H3 |

InChI Key |

RCKWUBWMUIUJDV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CC1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Di tert butyl cyclopropane-1,1-dicarboxylate can be synthesized through the esterification of cyclopropane-1,1-dicarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of di tert butyl cyclopropane-1,1-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Di tert butyl cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to yield cyclopropane-1,1-dicarboxylic acid.

Reduction: The compound can be reduced to form cyclopropane derivatives with different functional groups.

Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts.

Major Products Formed

Hydrolysis: Cyclopropane-1,1-dicarboxylic acid.

Reduction: Cyclopropane derivatives with hydroxyl or alkyl groups.

Substitution: Cyclopropane derivatives with various functional groups depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Di tert-butyl cyclopropane-1,1-dicarboxylate serves as a valuable intermediate in organic synthesis. It is utilized in the preparation of complex molecules due to its unique structural properties.

Synthesis of Cyclopropane Derivatives

The compound can be synthesized using various methods, including the reaction of malonic acid derivatives with 1,2-dihalo compounds. This process yields cyclopropane-1,1-dicarboxylic acid derivatives that are important for further chemical transformations .

Table 1: Synthesis Methods for Di tert-butyl Cyclopropane-1,1-dicarboxylate

| Method | Starting Materials | Yield (%) | Reference |

|---|---|---|---|

| Intramolecular condensation | Diethyl malonate + 1,2-dibromoethane | 27-29% | |

| Two-step synthesis | Trans-1,4-dichlorobutene-2 + malonic esters | 75-80% |

Polymer Chemistry

Di tert-butyl cyclopropane-1,1-dicarboxylate is also significant in polymer chemistry. It has been studied for its photopolymerization behavior, leading to the development of new polymeric materials with desirable properties.

Photopolymerization Studies

Research indicates that when di tert-butyl cyclopropane-1,1-dicarboxylate undergoes photopolymerization, it can yield polymers with varying structures depending on the initiators used . The efficiency of polymerization is influenced by factors such as light source and concentration of photoinitiators.

Table 2: Photopolymerization Parameters

| Parameter | Value | Effect on Polymerization |

|---|---|---|

| Light Source | White-light LED lamp | Promotes radical initiation |

| Photoinitiator Concentration | 1 mol% CQ + 2 mol% EDMAB | Enhances polymer yield |

Pharmaceutical Applications

The compound is recognized for its potential in pharmaceutical applications. Its derivatives are being explored as precursors for drug synthesis and development of insecticides.

Drug Development

Cyclopropane derivatives, including di tert-butyl cyclopropane-1,1-dicarboxylate, have shown promise as intermediates in the synthesis of bioactive compounds. These compounds can exhibit various pharmacological activities due to their structural characteristics .

Table 3: Pharmaceutical Applications of Cyclopropane Derivatives

| Application | Compound Type | Activity |

|---|---|---|

| Drug Synthesis | Cyclopropane-1,1-dicarboxylic acid derivatives | Antimicrobial activity |

| Insecticides | Various esters of cyclopropane derivatives | Pest control |

Case Studies

Several studies highlight the efficacy and versatility of di tert-butyl cyclopropane-1,1-dicarboxylate in different applications:

Case Study: Synthesis of Vinylcyclopropanes

A study demonstrated the efficient synthesis of dialkyl 2-vinylcyclopropane-1,1-dicarboxylates using di tert-butyl cyclopropane-1,1-dicarboxylate as a starting material. The reaction conditions were optimized to achieve high yields with minimal contamination by side products .

Case Study: Polymer Properties

Another investigation focused on the polymerization behavior of di tert-butyl cyclopropane-1,1-dicarboxylate under UV light. The resulting polymers exhibited enhanced mechanical properties compared to traditional materials .

Mechanism of Action

The mechanism of action of di tert butyl cyclopropane-1,1-dicarboxylate involves its reactivity with various nucleophiles and electrophiles. The cyclopropane ring’s strain makes it susceptible to ring-opening reactions, which can lead to the formation of new compounds. The tert-butyl ester groups can undergo hydrolysis or substitution, further diversifying the compound’s reactivity .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The tert-butyl derivative’s bulk may hinder nucleophilic attack or coordination with Lewis acids compared to smaller esters, as seen in gallium complexes of dimethyl analogs .

- Synthesis : Dimethyl and diethyl esters are commercially available starting materials, while tert-butyl esters may require specialized tert-butylation steps .

Physical and Chemical Properties

Notable Trends:

Biological Activity

Di tert-butyl cyclopropane-1,1-dicarboxylate (DTBC) is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of DTBC, focusing on its mechanisms of action, synthesis, and relevant studies that highlight its effects on various biological systems.

Structure and Synthesis

Di tert-butyl cyclopropane-1,1-dicarboxylate is characterized by a cyclopropane ring with two tert-butyl groups and two carboxylate functionalities. The synthesis of DTBC typically involves the reaction of cyclopropanecarboxylic acid derivatives with tert-butyl alcohol under acidic conditions. This method allows for the introduction of the bulky tert-butyl groups, which can influence the compound's biological interactions due to steric effects.

Mechanisms of Biological Activity

The biological activity of DTBC can be attributed to several mechanisms:

- Enzyme Inhibition : DTBC has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of ketol-acid reductoisomerase (KARI), an enzyme critical in the branched-chain amino acid biosynthetic pathway in plants. This inhibition can lead to herbicidal effects, making DTBC a candidate for agricultural applications .

- Cytotoxicity : Similar to other cyclopropane derivatives, DTBC may exhibit cytotoxic properties against cancer cell lines. The strained cyclopropane moiety can facilitate interactions with cellular targets, potentially leading to apoptosis in malignant cells .

1. Herbicidal Activity

A study evaluated the herbicidal activity of various cyclopropane-1,1-dicarboxylic acid analogues, including DTBC. The results indicated that while many compounds exhibited low herbicidal activity against species such as Lactuca sativa and Agrostis stolonifera, certain analogues showed moderate effectiveness by inhibiting KARI activity .

| Compound Name | Herbicidal Activity | KARI Inhibition |

|---|---|---|

| DTBC | Low | Yes |

| N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamide | Moderate | Yes |

2. Cytotoxicity in Cancer Cells

Research on cyclopropane derivatives has demonstrated their potential cytotoxic effects on various cancer cell lines. A specific study highlighted how modifications in the cyclopropane structure could enhance activity against HeLa cells through mechanisms involving enzyme inhibition and cellular signaling disruption .

3. Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of DTBC and its analogues to target enzymes like KARI. These studies suggest that the bulky tert-butyl groups play a significant role in stabilizing interactions within the active site of enzymes, contributing to their inhibitory effects .

Q & A

Basic: What are the standard synthetic routes for preparing di-tert-butyl cyclopropane-1,1-dicarboxylate in laboratory settings?

Di-tert-butyl cyclopropane-1,1-dicarboxylate is typically synthesized via ring-opening polymerization or esterification of cyclopropane-1,1-dicarboxylic acid derivatives. Key steps include:

- Esterification : Reacting cyclopropane-1,1-dicarboxylic acid with tert-butanol under acidic conditions.

- Ring-opening polymerization : Using cyclopropane-1,1-dicarboxylate esters (e.g., di-n-propyl or diallyl derivatives) as monomers, followed by controlled initiation and termination to form polymers .

- Hofmann degradation : Diethyl cyclopropane-1,1-dicarboxylate reacts with ammonia to form intermediates like 1-aminocyclopropanecarboxylic acid, which can be further functionalized .

Advanced: How can hydrolysis conditions be optimized to improve the yield of cyclopropane-1,1-dicarboxylic acid from its ester precursors?

The hydrolysis of diethyl cyclopropane-1,1-dicarboxylate to the dicarboxylic acid often suffers from low yields (~50%) due to side reactions. Optimization strategies include:

- Basic hydrolysis : Using NaOH in ethanol/THF at 60°C for 18 hours to enhance ester cleavage .

- Catalyst selection : Employing phase-transfer catalysts or micellar systems to improve reaction efficiency.

- Temperature control : Gradual heating to avoid decarboxylation, a common side reaction .

Basic: Which spectroscopic techniques are most effective for characterizing cyclopropane-1,1-dicarboxylate derivatives?

- NMR spectroscopy : and NMR are critical for confirming ester group substitution and cyclopropane ring integrity. For example, NMR peaks at δ 167–164 ppm confirm carbonyl groups, while cyclopropane carbons appear at δ 32–36 ppm .

- IR spectroscopy : Stretching frequencies at ~1700 cm (C=O) and 1250 cm (C-O) validate ester functionalities .

Advanced: How are computational methods applied to study cyclopropane-1,1-dicarboxylate derivatives as transition state analogs in enzyme catalysis?

In studies of ketol-acid reductoisomerase (KARI), cyclopropane-1,1-dicarboxylate (CPD) acts as a transition state analog. Computational approaches include:

- Docking simulations : To model CPD binding in the enzyme active site.

- Density Functional Theory (DFT) : Calculating energy barriers for the enzymatic reaction steps.

- Cryo-EM structures : Resolving NAD(P)H-CPD complexes to analyze substrate-enzyme interactions .

Basic: How do ester groups (e.g., tert-butyl vs. methyl) influence the reactivity of cyclopropane-1,1-dicarboxylates in polymer synthesis?

- Steric effects : Bulky tert-butyl esters reduce polymerization rates but enhance thermal stability in the resulting polymers.

- Solubility : Longer alkyl chains (e.g., n-propyl) improve monomer solubility in organic solvents like THF or dioxane.

- End-group control : tert-butyl esters allow precise termination in living polymerization, enabling tailored polymer architectures .

Advanced: What strategies address contradictions in spectroscopic data when synthesizing novel cyclopropane derivatives?

- Multi-technique validation : Cross-referencing NMR, IR, and mass spectrometry data to resolve ambiguities (e.g., distinguishing regioisomers).

- X-ray crystallography : Resolving crystal structures to confirm substituent positions, as demonstrated for arylthiocyanate derivatives .

- Isotopic labeling : Using or labels to trace reaction pathways and validate intermediates .

Basic: What are the key considerations in designing copolymers using cyclopropane-1,1-dicarboxylate monomers?

- Monomer compatibility : Selecting comonomers (e.g., acrylates or styrenics) with similar reactivity ratios.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility for copolymerization.

- Post-polymerization modification : Hydrolyzing ester groups to carboxylic acids for functional materials .

Advanced: How does steric bulk from tert-butyl esters affect kinetic vs. thermodynamic control in cyclopropane ring-opening reactions?

- Kinetic control : Bulky tert-butyl groups favor slower ring-opening, enabling selective formation of linear polymers over cyclic oligomers.

- Thermodynamic control : High temperatures (~100°C) shift equilibria toward more stable products, such as cross-linked networks.

- Catalyst tuning : Lewis acids (e.g., GaCl) modulate regioselectivity in dimerization or spiroannulation reactions .

Advanced: What challenges arise in achieving regioselectivity during dimerization of cyclopropane-1,1-dicarboxylate esters?

GaCl-catalyzed dimerization produces [3+2], [3+3], and spiroannulation products. Challenges include:

- Catalyst loading : Excess GaCl promotes over-functionalization.

- Solvent polarity : Low-polarity solvents (e.g., CHCl) favor [3+2] adducts, while polar solvents increase spiroannulation .

- Temperature : Reactions at 0°C improve selectivity for smaller adducts .

Advanced: How are cyclopropane-1,1-dicarboxylate derivatives utilized in synthesizing enzyme inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.